Cas no 1887041-56-6 (5-(4-fluorophenyl)pent-2-enoic acid)

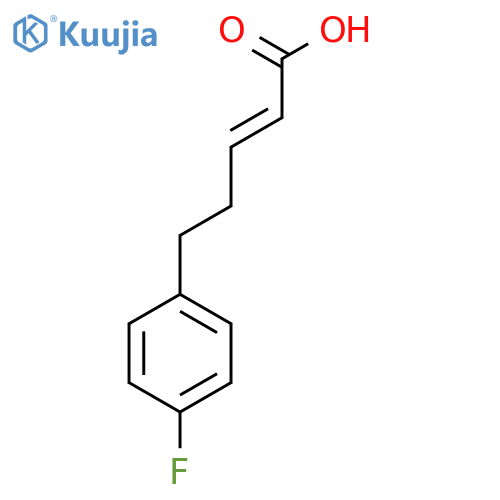

1887041-56-6 structure

商品名:5-(4-fluorophenyl)pent-2-enoic acid

5-(4-fluorophenyl)pent-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-fluorophenyl)pent-2-enoic acid

- (2E)-5-(4-Fluorophenyl)-2-pentenoic acid

- EN300-1782474

- DTXSID001274816

- 1887041-56-6

-

- インチ: 1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h2,4-8H,1,3H2,(H,13,14)/b4-2+

- InChIKey: URWUUWPYQDLZIX-DUXPYHPUSA-N

- ほほえんだ: FC1C=CC(=CC=1)CC/C=C/C(=O)O

計算された属性

- せいみつぶんしりょう: 194.07430775g/mol

- どういたいしつりょう: 194.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

5-(4-fluorophenyl)pent-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782474-1.0g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 1g |

$728.0 | 2023-06-03 | ||

| Enamine | EN300-1782474-0.5g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 0.5g |

$699.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-5.0g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 5g |

$2110.0 | 2023-06-03 | ||

| Enamine | EN300-1782474-0.1g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 0.1g |

$640.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-1g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 1g |

$728.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-2.5g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 2.5g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-10.0g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 10g |

$3131.0 | 2023-06-03 | ||

| Enamine | EN300-1782474-10g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 10g |

$3131.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-5g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 5g |

$2110.0 | 2023-09-20 | ||

| Enamine | EN300-1782474-0.05g |

5-(4-fluorophenyl)pent-2-enoic acid |

1887041-56-6 | 0.05g |

$612.0 | 2023-09-20 |

5-(4-fluorophenyl)pent-2-enoic acid 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1887041-56-6 (5-(4-fluorophenyl)pent-2-enoic acid) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬